
(10R)-10,11-dichloroundecan-1-ol
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Overview
Description
(10R)-10,11-dichloroundecan-1-ol is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group on an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10,11-dichloroundecan-1-ol typically involves the chlorination of undecanol. One common method is the reaction of undecanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes nucleophilic substitution to yield the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(10R)-10,11-dichloroundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the reaction conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of this compound.
Scientific Research Applications
(10R)-10,11-dichloroundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of (10R)-10,11-dichloroundecan-1-ol involves its interaction with various molecular targets. The presence of chlorine atoms and a hydroxyl group allows the compound to participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity to enzymes, receptors, and other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (10R)-10,11-dichloroundecan-2-ol
- (10R)-10,11-dichloroundecan-3-ol
- (10R)-10,11-dichloroundecan-4-ol
Uniqueness
(10R)-10,11-dichloroundecan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the chlorine atoms and the hydroxyl group on the undecane backbone influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Biological Activity
(10R)-10,11-dichloroundecan-1-ol is a chlorinated fatty alcohol that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics and the implications these have for its interaction with biological systems. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Property | Value |
---|---|
CAS Number | [Not Available] |
Molecular Formula | C11H22Cl2O |
Molecular Weight | 249.21 g/mol |
IUPAC Name | This compound |
Physical State | Liquid at room temperature |
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The chlorinated structure may enhance membrane permeability, leading to cell lysis.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells. The compound appears to induce apoptosis in specific cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
- Inflammatory Response Modulation : There is evidence to suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent.
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound's ability to disrupt bacterial membranes was highlighted as a key mechanism behind its effectiveness.
- Cancer Cell Proliferation Inhibition : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer properties. Flow cytometry analysis indicated an increase in early apoptotic cells post-treatment.
- Inflammation Modulation : In an animal model of acute inflammation, administration of this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other chlorinated fatty alcohols:
Compound | Antimicrobial Activity | Anticancer Activity | Inflammation Modulation |
---|---|---|---|
This compound | Yes | Yes | Yes |
Chlorodecanol | Moderate | No | Limited |
1-Chlorohexadecanol | Yes | Moderate | No |
Properties
CAS No. |
71566-71-7 |
---|---|
Molecular Formula |
C11H22Cl2O |
Molecular Weight |
241.19 g/mol |
IUPAC Name |
(10R)-10,11-dichloroundecan-1-ol |
InChI |
InChI=1S/C11H22Cl2O/c12-10-11(13)8-6-4-2-1-3-5-7-9-14/h11,14H,1-10H2/t11-/m1/s1 |
InChI Key |
DTBDNKSFDNCDLG-LLVKDONJSA-N |
Isomeric SMILES |
C(CCCC[C@H](CCl)Cl)CCCCO |
Canonical SMILES |
C(CCCCC(CCl)Cl)CCCCO |
Origin of Product |
United States |
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